4,4'-Methylenebis(2,6-dimethylphenylcyanate)
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4,4'-Methylenebis(2,6-dimethylphenylcyanate) often involves green and economical approaches, utilizing processes like tandem Aldol condensation-Michael addition in aqueous media, as seen in related compounds (Barakat et al., 2015). These methods aim for efficiency and environmental friendliness.
Molecular Structure Analysis
Molecular structure characterization is crucial for understanding the properties and reactivity of a compound. Techniques such as single-crystal X-ray diffraction and DFT calculations provide detailed insights into the 3D structure and electronic spectra, as demonstrated in studies of structurally related compounds (Barakat et al., 2015). These methods allow for the precise determination of geometric parameters and the prediction of reactive sites.
Chemical Reactions and Properties
Chemical reactions involving compounds like 4,4'-Methylenebis(2,6-dimethylphenylcyanate) can lead to a variety of products depending on the reactants and conditions. For example, reactions with heterocumulenes can yield novel pyrimido[4,5-d]pyrimidines, showcasing the compound's versatility in synthetic chemistry (Prajapati & Thakur, 2005).
Physical Properties Analysis
Understanding the physical properties such as solubility, thermal stability, and behavior is essential for practical applications. Polyimides synthesized from related diisocyanates exhibit remarkable thermal stability and solubility properties, indicating potential for high-performance materials (Barikani, Yeganeh, & Ataei, 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific functional groups or the ability to undergo particular types of reactions, define the utility of 4,4'-Methylenebis(2,6-dimethylphenylcyanate) in synthesis. The molecule's reactivity towards electrophilic and nucleophilic attacks can be predicted through molecular electrostatic potential (MEP) analysis, providing valuable information for synthetic strategies (Barakat et al., 2015).
Scientific Research Applications
Application in Photochemistry
- Methods of Application or Experimental Procedures: In one study, “4,4’-Methylenebis(2,6-dimethylphenylcyanate)” formed a definite acetone-inclusion crystal by recrystallization with acetone. Through crystal-to-crystal solvent exchange of the crystal, various types of crystals were obtained .
- Results or Outcomes: All resulting crystals exhibited photochromism, which is a reversible change in color upon exposure to light. The rate constants of thermal fading of photochromes were found to depend on the number of solvent molecules included in the crystal unit .
Application in Materials Science
- Methods of Application or Experimental Procedures: The cyanate ester monomer is dissolved in solvents such as methyl ethyl ketone or acetone. This solution can then be used in various prepreg processes to produce the desired polymer materials .
- Results or Outcomes: The resulting polymers exhibit excellent thermal stability, making them suitable for use in high-temperature applications. The specific properties of the resulting material can vary depending on the specific prepreg process and other factors .
Application in Polymer Science
- Summary of the Application: The compound “4,4’-Methylenebis(2,6-dimethylphenylcyanate)” is used as a cyanate ester monomer in the production of high-performance polymers. These polymers are known for their excellent thermal stability, making them suitable for use in high-temperature applications .
- Methods of Application or Experimental Procedures: The cyanate ester monomer is dissolved in solvents such as methyl ethyl ketone or acetone. This solution can then be used in various prepreg processes to produce the desired polymer materials .
- Results or Outcomes: The resulting polymers exhibit excellent thermal stability, making them suitable for use in high-temperature applications. The specific properties of the resulting material can vary depending on the specific prepreg process and other factors .
Safety And Hazards
properties
IUPAC Name |
[4-[(4-cyanato-3,5-dimethylphenyl)methyl]-2,6-dimethylphenyl] cyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-5-16(6-13(2)18(12)22-10-20)9-17-7-14(3)19(23-11-21)15(4)8-17/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCRKOQSRHDNIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC#N)C)CC2=CC(=C(C(=C2)C)OC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
101657-78-7 | |
Record name | Cyanic acid, C,C′-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101657-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30906460 | |
Record name | Bis(3,5-dimethyl-4-cyanatophenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30906460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4,4'-Methylenebis(2,6-dimethylphenylcyanate) | |
CAS RN |
101657-77-6 | |
Record name | C,C′-[Methylenebis(2,6-dimethyl-4,1-phenylene)] dicyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101657-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanic acid, C,C'-(methylenebis(2,6-dimethyl-4,1-phenylene)) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101657776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(3,5-dimethyl-4-cyanatophenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30906460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenebis(2,6-dimethylphenyl cyanate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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